

Application Note: Analysis of Barium Phenolsulfonate by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Barium phenolsulfonate*

Cat. No.: *B15350539*

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Abstract

This application note outlines a detailed protocol for the determination of the phenolsulfonate moiety in **Barium Phenolsulfonate** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the quantification and purity assessment of **Barium Phenolsulfonate** in raw materials and pharmaceutical preparations. This method utilizes a reverse-phase C18 column with an isocratic mobile phase, providing a rapid and reliable analytical solution.

Introduction

Barium Phenolsulfonate is a salt used in various industrial and pharmaceutical applications. Accurate and precise analytical methods are crucial for quality control and to ensure the product meets the required specifications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note details a robust HPLC method for the analysis of the phenolsulfonate anion.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is recommended for good separation and peak shape.
- Chemicals and Reagents:
 - **Barium Phenolsulfonate** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Phosphoric acid (analytical grade)
 - Water (HPLC grade or purified water)

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These parameters can be optimized based on the specific HPLC system and column used.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	230 nm
Injection Volume	10 μ L
Run Time	10 minutes

Note: For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used as a substitute for phosphoric acid in the mobile phase.[1]

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 μ g/mL): Accurately weigh about 25 mg of **Barium Phenolsulfonate** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 μ g/mL.

Sample Preparation

- Accurately weigh a sample containing **Barium Phenolsulfonate** and transfer it to a volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the mobile phase and mix well.

- Filter the solution through a 0.45 μm syringe filter before injecting it into the HPLC system.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and integrate the peak areas.
- Identify the phenolsulfonate peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of phenolsulfonate in the sample using the external standard method.

Data Presentation

The following table summarizes the expected retention time and other performance data for the analysis of phenolsulfonate.

Analyte	Retention Time (min)	Tailing Factor	Theoretical Plates
Phenolsulfonate	~ 4.5	< 1.5	> 2000

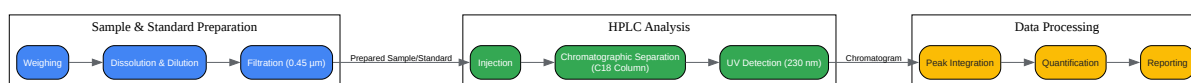
Method Validation

For routine use, the method should be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.

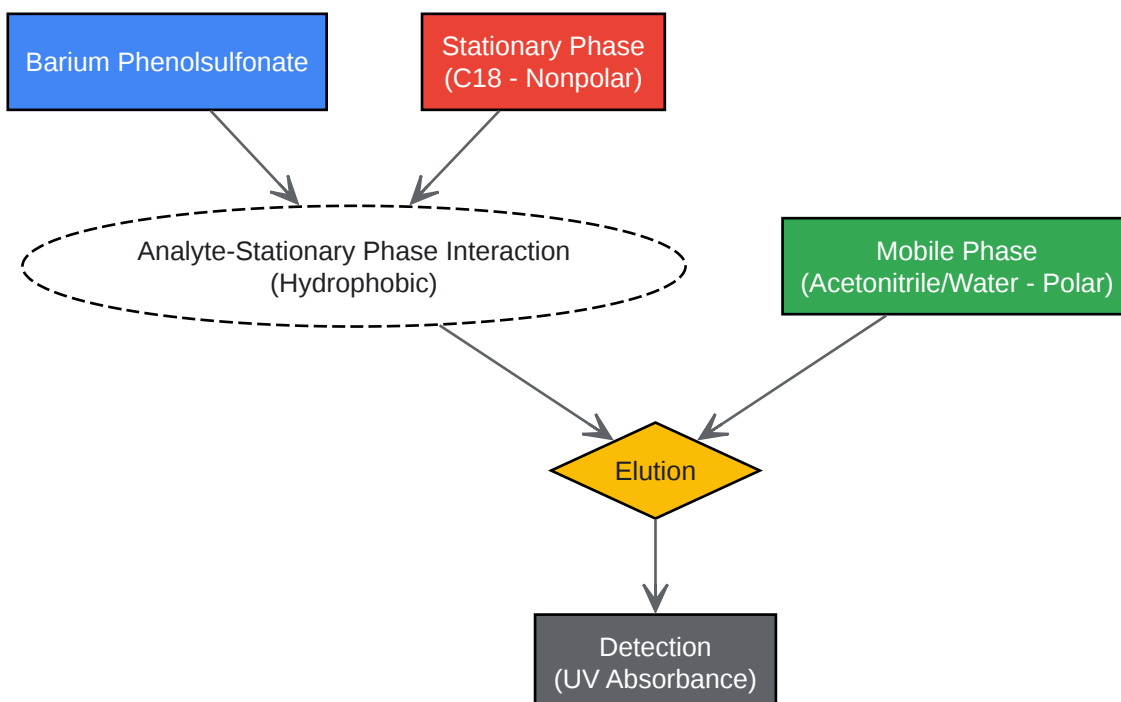
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- Accuracy: The closeness of test results obtained by the method to the true value.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagrams



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Caption: Workflow for the HPLC analysis of **Barium Phenolsulfonate**.



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Caption: Principle of reverse-phase HPLC separation for phenolsulfonate.

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References

- [1. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
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